molecular formula C15H17NO B3168246 Benzeneethanamine, N-(phenylmethoxy)- CAS No. 92646-29-2

Benzeneethanamine, N-(phenylmethoxy)-

Cat. No. B3168246
CAS RN: 92646-29-2
M. Wt: 227.3 g/mol
InChI Key: KDFNIVPHPVLGNS-UHFFFAOYSA-N
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Description

“Benzeneethanamine, N-(phenylmethoxy)-” is a chemical compound. Its formula is C8H11N . It is also known by other names such as Phenethylamine, β-Aminoethylbenzene, β-Phenethylamine, β-Phenylethylamine, (2-Aminoethyl)benzene, Ethanamine, 2-phenyl-, Phenylethylamine, 1-Amino-2-phenylethane, 2-Amino-1-phenylethane, 2-Phenethylamine, 2-Phenylethylamine, Ethylamine, 2-phenyl-, Phenethylamine, β, 1-Phenyl-2-amino-athan, 1-Phenyl-2-aminoethane, 2-Amino-fenylethan, 2-Fenylethylamin, NSC 10811, 2-Phenylethanamine .


Molecular Structure Analysis

The molecular structure of “Benzeneethanamine, N-(phenylmethoxy)-” can be viewed using Java or Javascript . The IUPAC Standard InChIKey for this compound is BHHGXPLMPWCGHP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Benzeneethanamine, N-(phenylmethoxy)-” has a molecular weight of 121.1796 . It has a boiling point of 470.7 K . The enthalpy of vaporization is 56.8 ± 0.2 kJ/mol .

Safety and Hazards

The safety data sheet for a similar compound, Phenethylamine, indicates that it is a combustible liquid and is toxic if swallowed. It causes severe skin burns and eye damage and may cause respiratory irritation . It’s important to handle it with care, using protective gloves, clothing, and eye/face protection .

Mechanism of Action

Target of Action

Benzeneethanamine, N-(phenylmethoxy)-, also known as Phenethylamine, primarily targets the Primary amine oxidase in Escherichia coli (strain K12) and Trypsin-1 and Trypsin-2 in humans . These targets play crucial roles in various biological processes, including the metabolism of amines and the digestion of proteins.

Mode of Action

The compound interacts with its targets by binding to them, which can lead to changes in their activity. For instance, it may inhibit the activity of the primary amine oxidase, thereby affecting the metabolism of amines . .

Biochemical Pathways

Given its targets, it is likely involved in the metabolism of amines and the digestion of proteins . The downstream effects of these pathways can have significant impacts on various biological processes, including neurotransmission and digestion.

Pharmacokinetics

It is known that phenethylamine, a related compound, is primarily metabolized byMAO-B . Other enzymes involved in its metabolism include MAO-A , SSAOs (AOC2 & AOC3) , PNMT , AANAT , and FMO3 . These metabolic processes can significantly impact the bioavailability of the compound.

Result of Action

Given its targets, it may affect the metabolism of amines and the digestion of proteins . These effects can have significant impacts on various biological processes, including neurotransmission and digestion.

properties

IUPAC Name

2-phenyl-N-phenylmethoxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-3-7-14(8-4-1)11-12-16-17-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFNIVPHPVLGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzeneethanamine, N-(phenylmethoxy)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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